Prontosil
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQGOCHXSPKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145608, DTXSID70871587 | |
| Record name | Sulfamidochrysoidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,4-Diaminophenyl)diazenyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-12-8 | |
| Record name | Prontosil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamidochrysoidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamidochrysoidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[(2,4-diaminophenyl)azo]benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMIDOCHRYSOIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q64Q9N6Q6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Genesis of Prontosil in Chemotherapy Research
Precursors to Prontosil: Early Endeavors in Synthetic Antimicrobial Chemotherapy
Paul Ehrlich, a German physician and scientist, laid the conceptual groundwork for chemotherapy in the late 19th and early 20th centuries. His pioneering work involved the systematic screening of synthetic dyes for their ability to stain and, ideally, kill specific pathogens without harming host cells. biobasedpress.euhekint.orgbritannica.com This led to the development of Salvarsan, an arsenic-containing compound introduced in 1910 for the treatment of syphilis, demonstrating the feasibility of synthetic agents in combating internal infections. ebsco.comrcseng.ac.uk While Salvarsan proved effective, its toxicity and the prolonged treatment required highlighted the need for safer and more broadly applicable compounds. ebsco.com In 1909, German chemists at I.G. Farbenindustrie had already synthesized sulfonamide derivatives, noting their in-vitro bactericidal activity, though this potential was not immediately pursued for medical applications. hekint.org
The I.G. Farbenindustrie Research Program and Azo Dye Investigations
This compound's discovery was a direct outcome of a systematic research program at the Bayer Laboratories, part of the vast German chemical and pharmaceutical conglomerate I.G. Farbenindustrie. wikipedia.orgvedantu.combritannica.comwikipedia.orgchemeurope.com Established in 1925 through the merger of several chemical companies, including Bayer, I.G. Farben was a global leader in chemical and dye production. wikipedia.org In 1927, Gerhard Domagk, a German bacteriologist and pathologist, was appointed director of the I.G. Farbenindustrie (Bayer) Laboratory for Experimental Pathology and Bacteriology in Elberfeld. britannica.comsciencehistory.orgacs.orgwikipedia.orghekint.org Inspired by Paul Ehrlich's vision, Domagk initiated a comprehensive screening program to identify dyes with antibacterial properties. britannica.comsciencehistory.org The research focused particularly on azo dyes, a class of synthetic organic compounds characterized by the -N=N- coupling, which were a major product of the company. biobasedpress.eubritannica.comrcseng.ac.ukchemeurope.comsciencehistory.org Chemists Josef Klarer and Fritz Mietzsch were instrumental in synthesizing thousands of these compounds for Domagk to test. wikipedia.orgvedantu.comchemeurope.comsciencehistory.org
Discovery and Initial Efficacy Demonstrations of this compound
The breakthrough came in late 1931 and late autumn of 1932. wikipedia.orgvedantu.com Among the numerous azo dye derivatives synthesized by Klarer and Mietzsch, a compound initially designated KL 730, and later known as sulfamidochrysoidine, showed promising results. vedantu.comchemeurope.comsciencehistory.org This compound, a red azo dye, was subsequently trademarked as this compound. wikipedia.orgvedantu.comsciencehistory.org A significant and initially perplexing observation was that this compound exhibited no antibacterial activity when tested in vitro (in laboratory cultures), yet it demonstrated remarkable efficacy in vivo (in living organisms). sciencehistory.orgacs.orgtaylorandfrancis.comnationalww2museum.org This paradox was later resolved when French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered in late 1935 that this compound is metabolized within the body to a simpler, colorless molecule: para-aminobenzenesulfonamide, or sulfanilamide (B372717). biobasedpress.euwikipedia.orgvedantu.combritannica.comebsco.comrcseng.ac.ukhekint.orgtaylorandfrancis.comnationalww2museum.orgguidetopharmacology.org This metabolic conversion was crucial for its antibacterial action, classifying this compound as one of the earliest known prodrugs. wikipedia.orgvedantu.comtaylorandfrancis.comguidetopharmacology.org
I.G. Farben filed a German patent application concerning this compound's medical utility on December 25, 1932. wikipedia.orgvedantu.com Domagk, after extensive further investigation, finally published his findings in February 1935 in the journal Deutsche Medizinische Wochenschrift. hekint.orgchemeurope.comsciencehistory.orgwikipedia.org
Gerhard Domagk's rigorous testing program primarily involved experimental animal models, particularly mice, to assess this compound's antibacterial efficacy. ebsco.comsciencehistory.orgacs.orgwikipedia.orgnih.gov A crucial experiment conducted in late December 1931 involved mice infected with a lethal dose of Streptococcus pyogenes, a bacterium responsible for various severe infections. wikipedia.orgebsco.comchemeurope.comsciencehistory.orgacs.orgwikipedia.orgnih.gov
| Experimental Group | Infection | Treatment | Outcome (within a few days) | Source |
|---|---|---|---|---|
| Control Mice (14) | Lethal dose of Streptococcus pyogenes | None | All died | acs.orgwikipedia.orgnobelprize.org |
| Treated Mice (12) | Lethal dose of Streptococcus pyogenes | Single dose of this compound (administered via stomach tube) | All survived | acs.orgwikipedia.orgnobelprize.org |
| Rabbits | Staphylococcus infections | This compound | Effective control of infection | biobasedpress.eubritannica.com |
This initial experiment, among others, definitively established this compound's in vivo antibacterial efficacy in mice against streptococcal infections. wikipedia.orgchemeurope.comsciencehistory.orgacs.orgwikipedia.orgnih.govnobelprize.orgnih.gov Domagk also demonstrated its effectiveness in controlling Staphylococcus infections in rabbits. biobasedpress.eubritannica.com The mouse peritonitis model, specifically, became the first experimental animal model used in antibiotic research, proving the effect of this compound and its derivatives against Streptococcus pyogenesin vivo. nih.gov
Following the promising animal study results, this compound was clinically investigated between 1932 and 1934, initially at hospitals in Wuppertal-Elberfeld and Düsseldorf. chemeurope.com Domagk's 1935 publication of his findings spurred widespread interest and further clinical testing across Europe. hekint.orgebsco.comsciencehistory.orgnobelprize.org this compound quickly demonstrated effectiveness against a range of streptococcal diseases in humans, including meningitis, puerperal sepsis (childbed fever), erysipelas (a spreading skin infection), and scarlet fever. britannica.comebsco.comrcseng.ac.uksciencehistory.orgtaylorandfrancis.comnobelprize.orgnih.gov
A notable early clinical success involved Domagk's own six-year-old daughter, Hildegard, who contracted a severe streptococcal infection from an unsterilized needle. ebsco.comrcseng.ac.uksciencehistory.orgwikipedia.org In a desperate attempt to save her arm and life, Domagk administered this compound, leading to her recovery. ebsco.comrcseng.ac.uksciencehistory.orgwikipedia.org Another widely publicized case in 1936 was the treatment of Franklin Delano Roosevelt, Jr., son of the U.S. president, for a severe throat infection and septic sore throat. vedantu.comchemeurope.comacs.orghekint.orgnationalww2museum.org His rapid recovery following this compound treatment significantly boosted the drug's acceptance and public awareness, especially in the United States. vedantu.comchemeurope.comacs.org
The introduction of this compound and its subsequent understanding as a prodrug for sulfanilamide marked a turning point in the management of bacterial infections. wikipedia.orgebsco.comtaylorandfrancis.comnih.gov It provided the first effective systemic treatment for many previously deadly bacterial diseases, dramatically reducing mortality rates from conditions like puerperal sepsis and scarlet fever. ebsco.comrcseng.ac.uknih.gov This success ushered in the era of antibacterial chemotherapy, demonstrating that systemic bacterial diseases were vulnerable to synthetic chemical agents. wikipedia.orgebsco.comsciencehistory.org
Recognition and the Nobel Prize in Physiology or Medicine
Gerhard Domagk's groundbreaking discovery of this compound's antibacterial effects earned him the 1939 Nobel Prize in Physiology or Medicine. hekint.orgwikipedia.orgbritannica.comebsco.comwikipedia.orgsciencehistory.orgwikipedia.orgguidetopharmacology.org The Nobel Committee recognized his work for opening up "undreamed-of prospects for the treatment of infectious diseases." nobelprize.org
However, due to the political climate in Nazi Germany, Domagk was prohibited by the government from accepting the award. hekint.orgebsco.comsciencehistory.orgwikipedia.orghekint.orgnationalww2museum.orgnih.gov Adolf Hitler had issued a decree in 1937 forbidding German nationals from accepting Nobel Prizes, a reaction to the Nobel Peace Prize being awarded to the anti-Nazi pacifist Carl von Ossietzky in 1935. sciencehistory.orgwikipedia.orghekint.org Domagk was arrested by the Gestapo and forced to decline the prize. sciencehistory.orghekint.orgnationalww2museum.org After the fall of Nazi Germany, in 1947, Domagk was finally able to officially receive his Nobel diploma and medal, though the monetary portion of the prize had been redistributed due to the elapsed time. ebsco.comsciencehistory.orgwikipedia.orghekint.orgnationalww2museum.orgnih.gov
Elucidation of Prontosil S Prodrug Mechanism and Biotransformation
Initial Observations of In Vitro Inactivity Versus In Vivo Efficacy
Initial investigations into the antibacterial properties of Prontosil, a red azo dye, presented a perplexing dichotomy. While the compound demonstrated remarkable efficacy in treating bacterial infections in living organisms (in vivo), it was surprisingly inert against the same bacteria in a laboratory setting (in vitro). taylorandfrancis.com This stark contrast was a critical observation that hinted at a more complex mechanism of action than simple, direct antibacterial activity.
In preclinical studies, this compound effectively cured mice infected with lethal strains of streptococci. However, when tested in culture, it failed to inhibit bacterial growth. taylorandfrancis.com This discrepancy between in vivo success and in vitro failure was a puzzle that intrigued researchers and ultimately led to the understanding that the host's biological environment played an essential role in activating the drug.
Identification of Sulfanilamide (B372717) as the Active Metabolite
The breakthrough in understanding this compound's mechanism came in 1935 from a team of researchers at the Pasteur Institute in France. wikipedia.org Led by Jacques and Thérèse Tréfouël, they hypothesized that this compound was not the active agent itself but was converted into an active substance within the body. Their research led to the discovery that this compound is metabolized to sulfanilamide, a colorless compound that was the true antibacterial agent. wikipedia.orgvedantu.com This discovery was a landmark in pharmacology, establishing this compound as one of the first recognized prodrugs.
Subsequent research confirmed that the administration of sulfanilamide alone was effective in treating bacterial infections, mirroring the therapeutic outcomes of this compound. taylorandfrancis.com This finding solidified the understanding that the efficacy of this compound was entirely dependent on its biotransformation into sulfanilamide.
Characterization of the Reductive Cleavage of the Azo Linkage
The metabolic conversion of this compound to sulfanilamide involves the reductive cleavage of the azo bond (-N=N-). vedantu.com This chemical reaction breaks the this compound molecule into two smaller compounds: the active sulfanilamide and an inactive byproduct. The enzymes responsible for this biotransformation are known as azoreductases. ebrary.net
Azoreductases are a class of enzymes that catalyze the reduction of azo compounds. ebrary.net This process is a key metabolic pathway for many xenobiotics containing an azo linkage. The cleavage of the azo bond in this compound is a crucial step in its activation, releasing the pharmacologically active sulfanilamide.
Role of Microbiota-Mediated Biotransformation in Prodrug Activation
Further research into the location of this compound's metabolism revealed the significant role of the gut microbiota. nih.gov Studies demonstrated that the intestinal flora are a primary site for the reductive cleavage of the azo bond in this compound. researchgate.net Bacterial azoreductases present in the gut are highly efficient at metabolizing this compound and releasing sulfanilamide. researchgate.net
Experiments in rats treated with antibiotics to suppress their intestinal flora showed a marked decrease in the conversion of orally administered this compound to sulfanilamide. tandfonline.com This provided strong evidence for the essential contribution of the gut microbiota to the drug's activation. The lipid-soluble nature of this compound allows for its interaction with the gut flora, where the biotransformation to the active metabolite largely occurs. tandfonline.comtandfonline.com
Hepatic and Renal Contributions to this compound Metabolism
While the gut microbiota plays a central role, hepatic metabolism also contributes to the biotransformation of this compound. tandfonline.com The liver contains azoreductase enzymes that can also cleave the azo linkage, although the gut flora is considered the major site of activation, particularly for orally administered this compound. tandfonline.com Following its formation, sulfanilamide is absorbed into the bloodstream and distributed throughout the body.
The elimination of sulfanilamide and its metabolites occurs primarily through renal excretion. karger.com The kidneys filter these compounds from the blood, which are then excreted in the urine. The renal clearance of sulfonamides can be influenced by factors such as urinary pH, which can affect the reabsorption of the drug in the renal tubules. karger.com
Interactive Data Table: Key Stages in this compound's Biotransformation
| Stage | Location | Key Enzymes | Process | Outcome |
| Prodrug Administration | - | - | Ingestion of inactive this compound | This compound enters the gastrointestinal tract |
| Microbiota-Mediated Activation | Intestines | Bacterial Azoreductases | Reductive cleavage of the azo bond | Release of active Sulfanilamide |
| Hepatic Metabolism | Liver | Hepatic Azoreductases | Further reductive cleavage of the azo bond | Additional release of Sulfanilamide |
| Systemic Distribution | Bloodstream | - | Absorption and circulation | Sulfanilamide reaches infection sites |
| Renal Excretion | Kidneys | - | Filtration and urination | Elimination of Sulfanilamide and its metabolites |
Mechanistic Basis of Sulfanilamide S Antimicrobial Action
Competitive Antagonism of p-Aminobenzoic Acid (PABA)
Sulfanilamide (B372717) functions as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) patsnap.compatsnap.comdrugbank.commlsu.ac.inwikipedia.orgnih.govnih.govijpsjournal.comni.ac.rs. PABA is a vital substrate in the bacterial synthesis pathway of folic acid patsnap.compatsnap.commlsu.ac.innih.govni.ac.rs. The structural similarity between sulfanilamide and PABA allows sulfanilamide to bind to the active site of the enzyme dihydropteroate (B1496061) synthase (DHPS), effectively competing with the natural substrate, PABA bcmj.orgpatsnap.comdrugbank.commlsu.ac.inwikipedia.orgwikipedia.orgnih.govijpsjournal.comni.ac.rsresearchgate.net.
Inhibition of Dihydropteroate Synthase in Bacterial Folate Biosynthesis
The primary target enzyme for sulfanilamide is dihydropteroate synthase (DHPS) ontosight.aipatsnap.comdrugbank.commlsu.ac.inwikipedia.orgwikipedia.orgnih.govni.ac.rsresearchgate.netnih.govproteopedia.orgebi.ac.ukuniprot.orgfishersci.ca. This enzyme is crucial in the bacterial folate biosynthesis pathway, catalyzing the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate patsnap.comni.ac.rsresearchgate.netresearchgate.netnih.govproteopedia.orgebi.ac.ukuniprot.org. By inhibiting DHPS, sulfanilamide prevents the formation of dihydropteroate, which is a precursor to folic acid patsnap.comdrugbank.comijpsjournal.comni.ac.rs.
Impact on Bacterial Nucleic Acid Synthesis and Growth Inhibition
The inhibition of dihydropteroate synthase by sulfanilamide leads to a deficiency in bacterial folic acid synthesis patsnap.compatsnap.comdrugbank.commlsu.ac.inrxlist.comijpsjournal.comni.ac.rsresearchgate.net. Folic acid is an essential coenzyme required for the synthesis of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA, as well as certain amino acids patsnap.compatsnap.commlsu.ac.inwikipedia.orgnih.govni.ac.rsresearchgate.netnih.govproteopedia.org. Without adequate folic acid, bacterial cells are unable to synthesize the necessary nucleic acids and proteins required for growth, replication, and cell division patsnap.compatsnap.commlsu.ac.inwikipedia.orgnih.govijpsjournal.comni.ac.rsnih.gov. This disruption ultimately leads to the inhibition of bacterial growth and proliferation patsnap.compatsnap.comresearchgate.net.
Bacteriostatic Modality of Action
Sulfanilamide, and sulfonamides in general, exhibit a bacteriostatic modality of action rather than a bactericidal one mlsu.ac.inwikipedia.orgrxlist.comijpsjournal.comni.ac.rsresearchgate.net. This means that the drug does not directly kill the bacteria but instead inhibits their growth and reproduction mlsu.ac.inwikipedia.orgrxlist.comijpsjournal.com. By halting bacterial proliferation, sulfanilamide allows the host's immune system to effectively clear the inhibited bacterial population bcmj.orgwikipedia.org.
Impact and Derivative Development Within Pharmaceutical Sciences
Emergence of Sulfonamide-Derived Compounds in Diverse Therapeutic Areas
Ancillary Pharmacological Activities (e.g., Anti-inflammatory, Anticancer, Antiviral)
While Prontosil itself is primarily known as a prodrug that is metabolized in the body to the active antibacterial compound sulfanilamide (B372717), the larger family of sulfonamide derivatives, stemming from this early discovery, has demonstrated a range of ancillary pharmacological activities beyond their antimicrobial effects.
Research into sulfonamide-based compounds has revealed their potential in areas such as anti-inflammatory, anticancer, and antiviral applications researchgate.net.
Anti-inflammatory Activity: Sulfonamide derivatives have been noted for their anti-inflammatory properties. Studies indicate that various sulfonamide compounds can modulate inflammatory responses, making them subjects of interest for conditions involving inflammation researchgate.netacs.org.
Anticancer Activity: The sulfonamide scaffold is a recurring motif in medicinal chemistry, and numerous derivatives have exhibited anticancer activity, including potent antiproliferative effects against various cancer cell lines researchgate.net. This activity is often attributed to their ability to interfere with specific enzymatic pathways or cellular processes critical for cancer cell growth and survival.
Antiviral Activity: Beyond their antibacterial role, some sulfonamide derivatives have been investigated for their antiviral potential. Notably, certain sulfonamides have shown efficacy against various viral strains, including human immunodeficiency virus (HIV) researchgate.netresearchgate.net. This broad spectrum of activity underscores the versatility of the sulfonamide structure in drug design.
These ancillary activities highlight the enduring relevance of the sulfonamide chemical class in drug discovery and development, extending far beyond the initial antibacterial application of this compound.
Socio-Medical Implications of Early Synthetic Antimicrobials
The introduction of this compound marked a revolutionary turning point in medical history, ushering in the era of synthetic antimicrobials and fundamentally altering the landscape of infectious disease treatment. Discovered by Gerhard Domagk in the early 1930s, this compound was the first commercially available drug capable of effectively treating bacterial infections, a feat for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939 guidetopharmacology.orgebsco.comontosight.ai.
Before this compound, bacterial infections were a leading cause of mortality, with limited effective treatments available nih.gov. Its advent dramatically reduced death rates from previously devastating diseases such as puerperal sepsis (childbed fever), scarlet fever, pneumonia, meningitis, dysentery, gonorrhea, and urinary tract infections ebsco.comnih.gov. The drug's efficacy was so profound that it was considered a "miracle drug" nih.gov. Its widespread use, particularly during World War II, significantly decreased fatality rates among wounded soldiers, demonstrating its immediate and substantial impact on public health and military medicine ebsco.com.
The success of this compound, which was later understood to be a prodrug that releases the active compound sulfanilamide in the body, spurred extensive research into sulfonamides and other synthetic antimicrobial agents ebsco.comontosight.ai. This foundational discovery laid the groundwork for the subsequent development of a vast array of antibiotics, fundamentally transforming patient care and enhancing recovery and prognosis for bacterial infections mdpi.comcbcfinc.org.
The socio-medical implications extended beyond direct treatment. The success of this compound fostered a new paradigm in pharmaceutical research, demonstrating the immense potential of synthetic chemistry to combat infectious diseases. This led to increased investment and accelerated the pace of drug discovery, contributing to a significant decline in mortality rates from infectious diseases alongside improvements in sanitation and living standards nih.gov. However, the widespread and sometimes indiscriminate use of these early antimicrobials also contributed to the eventual emergence of antimicrobial resistance (AMR), a critical global public health challenge today, where microorganisms evolve to resist treatments that once inhibited them mdpi.comcbcfinc.org.
The legacy of this compound, therefore, encompasses not only its direct life-saving capabilities but also its role in initiating the antibiotic era, shaping modern pharmaceutical research, and highlighting the complex interplay between drug development and public health outcomes, including the challenge of antimicrobial resistance.
Evolution of Microbial Resistance to Sulfonamides
Historical Emergence of Resistance to Sulfonamide Agents
The introduction of Prontosil in the 1930s marked a revolutionary advance in medicine, heralding the dawn of the antimicrobial era. ftloscience.combiorxiv.org As the first commercially available synthetic antibiotics, sulfonamides were initially highly effective against a wide range of bacterial infections. biorxiv.org However, the widespread use of these drugs inevitably led to the emergence and spread of resistant bacterial strains. ftloscience.com The first reports of sulfonamide resistance surfaced in the late 1930s, shortly after their introduction into clinical practice. frontiersin.org This rapid development of resistance has been a persistent challenge, significantly limiting the clinical utility of sulfonamides over time. nih.gov
The overuse of sulfonamides in both human and veterinary medicine created a strong selective pressure, favoring the survival and proliferation of bacteria that had acquired resistance mechanisms. frontiersin.org By the 1950s, resistance had become widespread, leading to a decline in the use of sulfonamides as standalone therapies. biorxiv.org This historical pattern of initial success followed by the rapid emergence of resistance has become a familiar narrative in the history of antimicrobial agents and underscores the evolutionary adaptability of bacteria.
Biochemical Mechanisms of Sulfonamide Resistance
The primary molecular target of sulfonamide drugs is dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. nih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (pABA). rupahealth.com By blocking this enzyme, sulfonamides disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. rupahealth.com Bacteria have evolved two main biochemical strategies to counteract the inhibitory effects of sulfonamides.
The first mechanism involves alterations in the target enzyme, DHPS, through mutations in the chromosomal folP gene. rupahealth.compatsnap.com These mutations can lead to amino acid substitutions in the active site of the enzyme, reducing its binding affinity for sulfonamides while preserving its ability to bind pABA. rupahealth.com However, these mutations can sometimes come at a fitness cost to the bacterium, as they may also reduce the catalytic efficiency of the enzyme. nih.gov To counteract this, some clinical isolates have developed compensatory mutations that restore normal enzyme function. nih.gov
The second, and more common, mechanism of resistance is the acquisition of foreign genes that encode for sulfonamide-insensitive DHPS variants. patsnap.comnih.gov These genes, designated as sul genes (e.g., sul1, sul2, sul3, and sul4), produce alternative DHPS enzymes that are structurally different from the native enzyme and are not inhibited by sulfonamides. rupahealth.comnih.gov A key structural feature of these resistant enzymes is the presence of a Phe-Gly sequence in the active site, which enables them to discriminate against sulfonamides while still efficiently binding pABA. patsnap.comacs.org
| Mechanism | Description | Genetic Basis |
|---|---|---|
| Target Modification | Alterations in the dihydropteroate synthase (DHPS) enzyme reduce its affinity for sulfonamides. | Mutations in the chromosomal folP gene. |
| Enzymatic Bypass | Acquisition of alternative DHPS enzymes that are insensitive to sulfonamides. | Acquisition of sul genes (e.g., sul1, sul2, sul3, sul4). |
Genetic Basis of Resistance Acquisition and Dissemination
The widespread dissemination of sulfonamide resistance is largely attributable to the mobility of the genetic elements that carry the sul genes. These genes are frequently located on plasmids, transposons, and integrons, which can be transferred between bacteria through horizontal gene transfer. rupahealth.comnih.gov This process allows for the rapid spread of resistance, not only among bacteria of the same species but also across different species and genera.
The sul1 gene, for instance, is often found within a mobile genetic element known as an integron, which possesses a site-specific recombination system for capturing and expressing various antibiotic resistance genes. nih.gov The sul2 gene is commonly located on small, non-conjugative plasmids. nih.gov The association of sul genes with these mobile elements has greatly facilitated their global dissemination among Gram-negative bacteria. nih.gov The presence of these genes on plasmids that also carry resistance determinants for other classes of antibiotics contributes to the emergence of multidrug-resistant pathogens. nih.gov
| Gene | Common Genetic Element | Mode of Dissemination |
|---|---|---|
| sul1 | Integrons | Horizontal gene transfer via plasmids and transposons. |
| sul2 | Small, non-conjugative plasmids | Horizontal gene transfer via plasmids. |
| sul3 | Plasmids | Horizontal gene transfer. |
| sul4 | Plasmids | Horizontal gene transfer. |
Strategies for Mitigating Resistance in Sulfonamide Applications
Addressing the challenge of sulfonamide resistance requires a multifaceted approach, encompassing the development of new drugs, the use of combination therapies, and improved antimicrobial stewardship.
One promising strategy is the development of novel DHPS inhibitors that can bypass existing resistance mechanisms. nih.gov Research is focused on designing inhibitors that target different sites on the DHPS enzyme, such as the pterin-binding site, rather than the pABA-binding site targeted by sulfonamides. nih.govacs.org This approach is anticipated to be effective against sulfonamide-resistant strains because the mutations conferring resistance are typically located in the pABA-binding pocket. acs.org Additionally, the discovery of allosteric inhibitors, which bind to a site on the enzyme distinct from the active site, offers another avenue for overcoming resistance. acs.org
Combination therapy has also proven to be an effective strategy. ftloscience.com The classic example is the combination of a sulfonamide with trimethoprim, an inhibitor of dihydrofolate reductase, which is another enzyme in the folic acid synthesis pathway. nih.gov This sequential blockade of the same metabolic pathway can have a synergistic effect and is more effective than either drug alone. ftloscience.com More recently, studies have explored the synergistic activity of sulfonamides with other classes of antibiotics, such as colistin, against multidrug-resistant bacteria. nih.gov
The development of new sulfonamide derivatives and hybrid compounds is another active area of research. nih.gov By modifying the basic sulfonamide structure or linking it to other bioactive molecules, it may be possible to create new agents that can overcome resistance and exhibit a broader spectrum of activity. nih.gov
Finally, broader strategies for antimicrobial stewardship are crucial. This includes the prudent use of antibiotics in both human and veterinary medicine to reduce selective pressure, as well as the implementation of diagnostic testing to guide treatment decisions and monitor for the emergence of resistance. rupahealth.comnih.gov
Advanced Research Methodologies and Contemporary Relevance of Prontosil Studies
Contemporary Exploration of Azo-Linked Prodrug Design Principles
The fundamental principle behind Prontosil's action – the release of an active drug via the cleavage of an azo (-N=N-) linkage – continues to be a relevant strategy in contemporary medicinal chemistry, particularly in the design of prodrugs for targeted drug delivery iium.edu.mynih.gov. Azo bonds are generally stable in the acidic environment of the stomach and the enzymatic conditions of the small intestine nih.govderpharmachemica.com. However, the anaerobic environment of the colon, rich in bacteria expressing azoreductase enzymes, facilitates the reductive cleavage of the azo bond jrespharm.comnih.govresearchgate.net. This characteristic makes azo linkages valuable tools for delivering drugs specifically to the lower gastrointestinal tract iium.edu.mynih.gov.
Contemporary research explores the synthesis of various azo-linked prodrugs, often involving the conjugation of a therapeutic agent to a carrier molecule or another drug via an azo bridge iium.edu.myacs.org. This approach aims to improve drug properties such as solubility, stability, and targeted release, thereby minimizing systemic exposure and potential side effects amazonaws.commdpi.com. The structural diversity of compounds that can be linked via an azo group allows for the design of prodrugs with tailored pharmacokinetic profiles derpharmachemica.comprgscience.com.
Targeted Drug Delivery via Microbiota-Dependent Cleavage
The human gut microbiota, a dense and diverse population of microorganisms, plays a crucial role in the metabolism of various compounds, including orally administered drugs nih.govnih.gov. The high concentration of azoreductase enzymes within the anaerobic environment of the colon makes microbiota-dependent azo reduction a highly effective mechanism for targeted drug delivery to this region jrespharm.comnih.govresearchgate.net.
This strategy is particularly valuable for treating localized conditions in the colon, such as inflammatory bowel diseases (e.g., ulcerative colitis and Crohn's disease) and colorectal cancer nih.govresearchgate.net. By linking active drug molecules to an inert carrier or another therapeutic agent via an azo bond, the prodrug remains largely intact until it reaches the colon nih.govamazonaws.com. Upon encountering the colonic bacteria, the azo bond is cleaved by azoreductases, releasing the active drug at the site of action jrespharm.comnih.gov.
A well-established example of this approach is sulfasalazine (B1682708), a prodrug composed of 5-aminosalicylic acid (5-ASA) linked to sulfapyridine (B1682706) via an azo bond amazonaws.comnih.govnih.gov. Sulfasalazine is used in the treatment of inflammatory bowel diseases. The azo bond is cleaved by colonic bacteria, releasing the anti-inflammatory agent 5-ASA in the colon amazonaws.comnih.gov. Other examples of azo-linked prodrugs successfully utilized for colon targeting include olsalazine (B1677275) and balsalazide, which also release 5-ASA upon bacterial azo reduction researchgate.netresearchgate.net.
Research continues into designing novel azo-linked systems for microbiota-triggered release, including polymeric prodrugs where drugs are conjugated to polymers containing azo aromatic groups susceptible to cleavage by colonic azoreductases nih.govresearchgate.net. This allows for the protection of the drug in the upper gastrointestinal tract and its targeted release in the colon nih.govresearchgate.net.
Data illustrating the principle of microbiota-dependent cleavage can be observed in studies evaluating the metabolism of azo compounds by fecal samples or isolated bacterial strains. For instance, studies have shown that various azo dyes, including those used as excipients in pharmaceuticals, are effectively metabolized by human gut bacteria ex vivo, leading to the cleavage of the azo bond and loss of their original properties pnas.org. The extent of cleavage can vary depending on the specific azo compound and the composition of the microbiota pnas.org.
Prodrug Strategies in Novel Antimicrobial Development
The prodrug concept, exemplified by this compound, remains a significant strategy in the development of novel antimicrobial agents, particularly in addressing challenges such as improving efficacy, reducing toxicity, and overcoming resistance mechanisms nih.govmdpi.com. While this compound itself is less used today due to the development of more effective and safer antibiotics, the principle of using a prodrug that is activated at the site of infection or by specific microbial enzymes is actively explored wikipedia.orgontosight.ai.
One area of research involves designing prodrugs that are selectively activated by bacterial enzymes, such as azoreductases or nitroreductases, which may be present at higher concentrations in infected tissues or within specific pathogens researchgate.netmdpi.com. This targeted activation can lead to higher drug concentrations at the infection site while minimizing exposure to host tissues, potentially reducing systemic toxicity nih.govmdpi.com.
Azo linkages can be incorporated into prodrugs designed to release antimicrobial agents upon reduction by bacterial azoreductases mdpi.com. This is particularly relevant for targeting anaerobic bacteria, which often possess high levels of these enzymes researchgate.netmdpi.com. For example, research has explored conjugating antimicrobial peptides or other antibacterial compounds to carrier molecules via azo bonds for targeted delivery to infections caused by anaerobic pathogens like Clostridium difficile acs.orgmdpi.com.
Beyond azo-linked strategies, the broader concept of prodrug design in antimicrobial development includes various approaches such as masking polar groups to improve membrane permeability, linking drugs to carriers that enhance accumulation in bacteria, or creating bioprecursors that are activated by unique microbial metabolic pathways nih.govijpsonline.com. The goal is to improve the pharmacokinetic and pharmacodynamic properties of new or existing antimicrobial compounds, ultimately leading to more effective and less toxic treatments amazonaws.comnih.gov.
This compound as a Paradigm in Chemical Biology Education and Research
This compound's discovery and its subsequent elucidation as a prodrug have had a profound and lasting impact on the fields of chemical biology, medicinal chemistry, and pharmacology. It serves as a classic paradigm illustrating several key concepts:
The Prodrug Concept: this compound was one of the first compounds recognized as a prodrug, a biologically inactive precursor that is converted in vivo to the active therapeutic agent wikipedia.orgontosight.aijrespharm.com. This discovery fundamentally changed the understanding of drug metabolism and paved the way for the rational design of prodrugs to improve drug properties ijpsonline.comurjc.es.
Metabolic Activation: The requirement for metabolic reduction of the azo bond by enzymes (initially thought to be in host tissues, later confirmed to be primarily bacterial azoreductases) to release the active sulfanilamide (B372717) highlighted the critical role of metabolic processes in drug action wikipedia.orgontosight.aijrespharm.com.
Structure-Activity Relationship (SAR): The observation that this compound was active in vivo but not in vitro, while its metabolite sulfanilamide was active in vitro and in vivo, provided a crucial early example of how metabolic transformation influences drug activity and helped establish the importance of SAR studies in drug discovery wikipedia.orgnih.govnahrainuniv.edu.iq.
Targeting via Biotransformation: The microbiota-dependent cleavage of the azo bond in this compound and its successors like sulfasalazine demonstrated the potential for using endogenous enzymatic activity, particularly from the gut microbiome, for targeted drug delivery jrespharm.comnih.govnih.gov.
In chemical biology education, this compound is frequently used as a case study to teach these principles. Its historical significance as a pioneering antimicrobial agent, coupled with the elegant simplicity of its prodrug mechanism, makes it an accessible and impactful example for students clinicalcorrelations.org. Research in chemical biology continues to be inspired by the this compound story, exploring novel ways to design molecules that are activated by specific biological triggers, whether they are microbial enzymes, disease-specific conditions (e.g., pH, enzyme overexpression), or other metabolic pathways nih.govijpsonline.com. The study of azoreductases and their substrates, directly linked to this compound's legacy, remains an active area of biochemical and microbiological research researchgate.net.
Q & A
Q. How can researchers reconcile discrepancies between this compound’s in vitro and in vivo efficacy data?
- Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) bridging studies using infection site-specific sampling (e.g., subcutaneous tissue in erysipelas models). Adjust for protein binding differences in in vitro assays to better mirror in vivo conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
